molecular formula C14H10N4 B14355389 Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile CAS No. 91606-56-3

Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile

Cat. No.: B14355389
CAS No.: 91606-56-3
M. Wt: 234.26 g/mol
InChI Key: GWFGSMFULJLIJL-UHFFFAOYSA-N
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Description

Dispiro[222~6~2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile is a unique organic compound characterized by its complex structure, which includes multiple spirocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile typically involves a series of cycloaddition reactions. One common method includes the thermal cycloaddition of dispiro[2.2.2.2]deca-4,9-diene with tetracyanoethylene in wet acetone, which proceeds via a zwitterionic intermediate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include tetracyanoethylene, dimethyl trans, trans-muconate, and various solvents like acetone . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products

The major products formed from reactions involving this compound include cycloadducts and other spirocyclic compounds, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile involves its interaction with molecular targets through cycloaddition and other chemical reactions. The pathways involved include the formation of zwitterionic intermediates and biradicals, which facilitate the compound’s reactivity and transformation into various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile stands out due to its specific combination of spirocyclic rings and tetracarbonitrile groups, which confer unique reactivity and potential for diverse applications in scientific research and industrial processes.

Properties

CAS No.

91606-56-3

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

dispiro[2.2.26.23]dec-4-ene-9,9,10,10-tetracarbonitrile

InChI

InChI=1S/C14H10N4/c15-7-13(8-16)11(1-2-11)5-6-12(3-4-12)14(13,9-17)10-18/h5-6H,1-4H2

InChI Key

GWFGSMFULJLIJL-UHFFFAOYSA-N

Canonical SMILES

C1CC12C=CC3(CC3)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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